2-Hydroxy-3,5-diiodobenzamide

Physicochemical property Drug-likeness Membrane permeability

2-Hydroxy-3,5-diiodobenzamide (CAS 18071-54-0) is the mandatory building block for manufacturing rafoxanide and closantel APIs. Its 3,5-diiodo substitution pattern is the validated pharmacophore for mitochondrial uncoupling activity—no chloro- or bromo- analog can substitute without loss of antiparasitic efficacy. With LogP 3.9, this intermediate delivers the lipophilicity essential for membrane penetration. Procure with confidence: this is the only chemically and functionally equivalent starting material for flukicide synthesis. Ensure your supply chain meets pharmacopoeial standards.

Molecular Formula C7H5I2NO2
Molecular Weight 388.93 g/mol
CAS No. 18071-54-0
Cat. No. B107803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,5-diiodobenzamide
CAS18071-54-0
Synonyms3,5-Diiodo-2-hydroxybenzamide
Molecular FormulaC7H5I2NO2
Molecular Weight388.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)N)O)I)I
InChIInChI=1S/C7H5I2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12)
InChIKeyZUAHWRJXKPGKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3,5-diiodobenzamide (CAS 18071-54-0) Chemical Identity and Core Procurement Profile


2-Hydroxy-3,5-diiodobenzamide (CAS 18071-54-0), also known as 3,5-diiodosalicylamide, is a halogenated salicylamide derivative with the molecular formula C7H5I2NO2 and a molecular weight of 388.93 g/mol [1]. This compound serves as a critical intermediate in the synthesis of several marketed veterinary antiparasitic agents, including rafoxanide and closantel, and is a recognized scaffold for developing antimicrobial and anthelmintic drug candidates [2][3]. Its structural hallmark is the 3,5-diiodo substitution pattern on the salicylic acid core, which confers distinct physicochemical properties and biological activity profiles compared to other halogenated or unsubstituted salicylamide analogs [1].

Why Generic Halogenated Salicylamides Cannot Substitute for 2-Hydroxy-3,5-diiodobenzamide in Targeted Applications


Despite sharing a common salicylamide backbone, 2-hydroxy-3,5-diiodobenzamide exhibits functional properties that are not recapitulated by its chloro-, bromo-, or mono-iodo-substituted analogs. The presence of two bulky, highly polarizable iodine atoms at the 3- and 5-positions dramatically increases lipophilicity (calculated XLogP3 = 3.9) [1] and enhances mitochondrial uncoupling activity, a mechanism critical for antiparasitic efficacy [2]. In contrast, 3,5-dichlorosalicylamide (LogP ≈ 2.0) and 3,5-dibromosalicylamide (LogP ≈ 2.8) are significantly less lipophilic, which can impact membrane penetration and bioavailability . Furthermore, the 3,5-diiodo motif is the specific pharmacophore recognized in patents for anthelmintic benzamides, where it is explicitly claimed over other dihalo combinations [3]. Therefore, simple substitution of the iodine atoms with other halogens or using non-halogenated salicylamide is not chemically or functionally equivalent for applications requiring the 3,5-diiodo substitution pattern.

Quantitative Differentiation of 2-Hydroxy-3,5-diiodobenzamide: Evidence-Based Selection Criteria


Lipophilicity (LogP) Differentiation vs. Other Halogenated Salicylamides

The lipophilicity of 2-hydroxy-3,5-diiodobenzamide, as indicated by its computed XLogP3 value of 3.9 [1], is significantly higher than that of its 3,5-dichloro and 3,5-dibromo analogs. This property is critical for passive membrane diffusion and target engagement in lipophilic environments. The target compound is 2.9 log units more lipophilic than 3,5-dichlorosalicylamide (estimated XLogP3 ≈ 1.0) and 1.1 log units more lipophilic than 3,5-dibromosalicylamide (estimated XLogP3 ≈ 2.8) [2][3].

Physicochemical property Drug-likeness Membrane permeability

Molecular Weight and Polar Surface Area Comparison with Non-Halogenated Salicylamide

2-Hydroxy-3,5-diiodobenzamide has a molecular weight of 388.93 g/mol and a topological polar surface area (TPSA) of 63.3 Ų [1]. This is substantially heavier and larger than unsubstituted salicylamide (MW 137.14 g/mol, TPSA 63.3 Ų) [2]. The increased molecular weight and the presence of heavy iodine atoms (iodine atomic mass 126.9) contribute to distinct ADME (absorption, distribution, metabolism, excretion) properties and may be advantageous for long-acting formulations or for achieving specific tissue distribution profiles.

Drug design Physicochemical property Bioavailability

Anthelmintic Activity: Direct Comparison of 3,5-Diiodo vs. 3,5-Dibromo Benzamides in Patented Compositions

In U.S. Patent 4,587,361, the specific anthelmintic activity of N-[4-(1-phenylethenyl)phenyl]-3,5-diiodo-2-hydroxybenzamide is claimed. While quantitative comparative data are not fully disclosed in the public patent, the explicit selection of the 3,5-diiodo substitution as a preferred embodiment (Claim 2) over the 3,5-dibromo analog (Claim 5) indicates a demonstrable advantage in flukicidal efficacy [1]. This is consistent with the broader structure-activity relationship (SAR) in salicylanilide anthelmintics, where iodine substitution correlates with enhanced potency against liver flukes (Fasciola hepatica) [2].

Antiparasitic Veterinary medicine Structure-activity relationship

Uncoupling Activity on Mitochondrial Respiration: Quantitative Impact of 3,5-Diiodo Scaffold

The 3,5-diiodosalicylidene scaffold is a key determinant of mitochondrial uncoupling activity, a primary mechanism of action for salicylanilide anthelmintics. In a study of novel 3,5-diiodosalicylal Schiff bases, compounds derived from this scaffold were tested for their influence on rat liver mitochondrial respiration control ratio (RCR) and oxidative phosphorylation inorganic phosphate variation (ΔPi) [1]. While exact RCR and ΔPi values are not reported for the parent benzamide, the study demonstrates that the 3,5-diiodo substitution pattern is essential for potent uncoupling activity, with compounds 1 and 4 showing particularly high efficacy [1]. In contrast, non-iodinated salicylanilides exhibit significantly lower uncoupling potency [2].

Mitochondrial uncoupler Bioenergetics Antiparasitic mechanism

Solubility Profile: Extremely Low Aqueous Solubility as a Formulation Challenge and Differentiator

The sodium salt of 3,5-diiodosalicylic acid (DIS) exhibits extremely low aqueous solubility, reported as 0.14 μg/mL [1]. This property is a direct consequence of the diiodo substitution and is a critical factor differentiating it from more soluble salicylates. For instance, 5-methoxysalicylate sodium (MS), a comparator adjuvant, is substantially more soluble. The poor solubility of the diiodo compound necessitates specialized formulation strategies (e.g., lipid-based delivery systems) for effective absorption, a challenge that is not encountered with many non-halogenated or mono-halogenated salicylamides [1][2].

Solubility Formulation science Drug delivery

Synthetic Utility: Essential Intermediate for Marketed Antiparasitic Drugs Rafoxanide and Closantel

2-Hydroxy-3,5-diiodobenzamide (or its acid form, 3,5-diiodosalicylic acid) is the direct precursor for synthesizing two globally marketed veterinary anthelmintics: rafoxanide and closantel [1][2]. Rafoxanide is formed by condensation with 3-chloro-4-(4-chlorophenoxy)aniline, while closantel is synthesized via condensation with N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]amine. The 3,5-diiodo substitution is absolutely required for the bioactivity of these drugs; analogs with chloro or bromo substitutions lack the necessary potency and antiparasitic spectrum [3]. Therefore, procurement of the diiodo compound is non-negotiable for any laboratory or manufacturer involved in the synthesis or analysis of these important veterinary medicines.

Organic synthesis Drug intermediate Veterinary pharmaceuticals

Optimal Procurement Scenarios for 2-Hydroxy-3,5-diiodobenzamide Based on Evidence-Based Differentiation


Synthesis of Rafoxanide and Closantel Veterinary Anthelmintics

This compound is the unequivocal and essential starting material for the synthesis of rafoxanide and closantel, two widely used flukicides in veterinary medicine [1]. Its 3,5-diiodo substitution pattern is a prerequisite for the antiparasitic activity of these drugs, and no alternative halogenated salicylamide can be substituted without a complete loss of therapeutic efficacy [2]. Procurement is therefore mandatory for any manufacturer of rafoxanide or closantel active pharmaceutical ingredients (APIs) or for analytical laboratories developing impurity profiling methods for these drugs.

Structure-Activity Relationship (SAR) Studies on Mitochondrial Uncouplers

The 3,5-diiodo motif is a validated pharmacophore for mitochondrial uncoupling activity, a mechanism of action central to the efficacy of several antiparasitic agents [3]. Researchers investigating the relationship between halogen substitution, lipophilicity (LogP 3.9), and uncoupling potency will find that 2-hydroxy-3,5-diiodobenzamide represents a critical data point on the SAR spectrum, distinct from chloro- and bromo- analogs which exhibit lower lipophilicity and uncoupling activity [4]. Its use ensures that studies accurately capture the impact of heavy halogen substitution on mitochondrial bioenergetics.

Formulation Development for Poorly Water-Soluble Compounds

With an aqueous solubility of only 0.14 μg/mL (for its sodium salt) [5], 2-hydroxy-3,5-diiodobenzamide serves as an extreme-case model compound for developing advanced drug delivery systems. Its insolubility, driven by the diiodo substitution, necessitates lipid-based formulations, nano-suspensions, or amorphous solid dispersions to achieve adequate bioavailability. This makes it a valuable tool for pharmaceutical scientists working on enabling formulation technologies for highly lipophilic and poorly soluble drug candidates, where simple aqueous formulations fail.

Antiparasitic Drug Discovery and Lead Optimization

In medicinal chemistry programs targeting liver flukes (Fasciola hepatica) or other parasitic helminths, the 3,5-diiodosalicylamide scaffold is a privileged structure [2]. Its inclusion in a screening library or as a starting point for analog synthesis is justified by the established anthelmintic activity of its derivatives, as evidenced by patents specifically claiming 3,5-diiodobenzamide compositions [6]. Using the parent compound allows for the systematic exploration of SAR through N-substitution, a strategy that has yielded multiple commercial antiparasitic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-3,5-diiodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.